Dptyr(Me)avp

Übersicht

Beschreibung

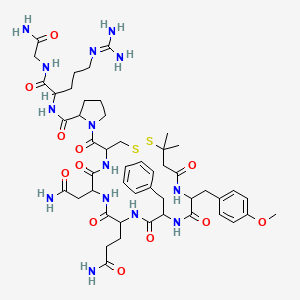

Die Verbindung d[Pen1,Tyr(Me)2]AVP ist ein synthetisches Analogon von Arginin-Vasopressin. Diese Verbindung gehört zur Klasse der Peptide und wird aufgrund ihrer einzigartigen Eigenschaften und biologischen Aktivitäten in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von d[Pen1,Tyr(Me)2]AVP erfolgt mittels der Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzbeladung: Die anfängliche Aminosäure wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, mit ihrer eigenen Schutzgruppe, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von d[Pen1,Tyr(Me)2]AVP folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um Effizienz und Ausbeute zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Wirkmechanismus

Target of Action

Dptyr(Me)avp, a synthetic analogue of Arginine Vasopressin (AVP), primarily targets the vasopressin receptors . Vasopressin receptors are classified into two types: V1 and V2 . The V1 receptors are associated with vasoconstriction, while the V2 receptors are linked to diuresis .

Mode of Action

This compound acts as an antagonist for the vasopressin receptors . It has been shown to reverse the effects of centrally administered AVP, but only when injected centrally in doses sufficient to reverse the peripheral pressor effects of the same doses . This suggests that this compound can modulate the activity of vasopressin receptors, thereby influencing the physiological actions of AVP.

Biochemical Pathways

It is known that avp, the natural ligand for the vasopressin receptors, plays a crucial role in various physiological processes, including water balance, blood pressure regulation, and stress response . By acting as an antagonist for the vasopressin receptors, this compound can potentially influence these pathways.

Pharmacokinetics

It is known that the compound can be administered centrally to exert its effects

Result of Action

This compound has been shown to inhibit the ACTH-releasing and CRF-potentiating effects of both AVP and its antidiuretic analog . This suggests that this compound can modulate the physiological responses to stress.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that the compound’s effects on behavior can be influenced by osmotic challenges . Furthermore, the compound’s efficacy may also be affected by the physiological state of the individual, such as their stress levels .

Biochemische Analyse

Biochemical Properties

Dptyr(Me)avp plays a significant role in biochemical reactions by interacting with vasopressin receptors, specifically the V1 and V2 receptors. These receptors are involved in various physiological processes, including vasoconstriction, water reabsorption, and the release of adrenocorticotropic hormone. This compound binds to these receptors and inhibits their activity, thereby blocking the effects of endogenous vasopressin. This interaction is crucial for studying the mechanisms of vasopressin action and its role in different biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting the action of vasopressin. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By blocking vasopressin receptors, this compound can alter the signaling pathways that regulate water reabsorption in kidney cells, leading to changes in cellular metabolism and gene expression. Additionally, this compound has been shown to affect the release of adrenocorticotropic hormone from pituitary cells, further demonstrating its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to vasopressin receptors, specifically the V1 and V2 receptors. By binding to these receptors, this compound inhibits their activity, preventing the downstream signaling events that are typically triggered by vasopressin. This inhibition can lead to changes in gene expression, enzyme activity, and cellular metabolism. For example, this compound can inhibit the vasoconstrictive effects of vasopressin by blocking the V1 receptor, thereby preventing the activation of signaling pathways that lead to smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on vasopressin receptors for extended periods, but its stability may decrease over time, leading to reduced efficacy. Additionally, long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit vasopressin receptors without causing significant adverse effects. At higher doses, this compound may cause toxic or adverse effects, including alterations in blood pressure and electrolyte balance. Studies have shown that there is a threshold effect for this compound, where its inhibitory effects on vasopressin receptors are maximized at a certain dosage, beyond which no further increase in efficacy is observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to vasopressin signaling. It interacts with enzymes and cofactors that are part of the vasopressin signaling cascade, including those involved in the regulation of water reabsorption and vasoconstriction. By inhibiting vasopressin receptors, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can reduce the activity of enzymes involved in the synthesis of aquaporins, which are essential for water reabsorption in kidney cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to vasopressin receptors and its ability to penetrate cell membranes. Studies have shown that this compound can accumulate in tissues where vasopressin receptors are highly expressed, such as the kidneys and the pituitary gland .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For example, this compound may be localized to the plasma membrane, where it can interact with vasopressin receptors and inhibit their activity. Additionally, this compound can be targeted to intracellular compartments, such as the endoplasmic reticulum, where it can affect the synthesis and processing of proteins involved in vasopressin signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of d[Pen1,Tyr(Me)2]AVP involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of d[Pen1,Tyr(Me)2]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: d[Pen1,Tyr(Me)2]AVP kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Disulfidbrücke zwischen Cysteinresten kann oxidiert werden, um Cystin zu bilden.

Reduktion: Die Disulfidbrücke kann wieder zu freien Thiolgruppen reduziert werden.

Substitution: Spezifische Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) unter reduzierenden Bedingungen.

Substitution: Standard-Peptidkupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von cystinhaltigen Peptiden.

Reduktion: Bildung von freien thiolhaltigen Peptiden.

Substitution: Analoga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

d[Pen1,Tyr(Me)2]AVP wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Studium von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersuchung der Rolle von Vasopressin-Analoga in der zellulären Signaltransduktion und Rezeptorbindung.

Medizin: Erforschung potenzieller therapeutischer Anwendungen bei Erkrankungen wie Diabetes insipidus und Herz-Kreislauf-Erkrankungen.

Industrie: Entwicklung peptidbasierter Medikamente und diagnostischer Werkzeuge.

Wirkmechanismus

Der Wirkmechanismus von d[Pen1,Tyr(Me)2]AVP beinhaltet die Bindung an Vasopressin-Rezeptoren, insbesondere die V1A-, V1B- und V2-Rezeptoren. Nach der Bindung aktiviert es intrazelluläre Signalwege, die verschiedene physiologische Prozesse wie Wasserretention, Vasokonstriktion und Glykogenolyse regulieren . Zu den molekularen Zielstrukturen gehören G-Protein-gekoppelte Rezeptoren und zugehörige sekundäre Botenstoffe .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dptyr(Me)avp is recognized for its role in modulating the effects of AVP on various physiological processes. Its primary applications include:

- Stress Response Modulation : Research indicates that this compound does not prevent stress-induced adrenocorticotropic hormone (ACTH) and corticosterone release, suggesting its potential utility in studying the role of AVP in stress responses. In a study, it was shown that while this compound inhibited AVP-induced ACTH secretion, it did not affect ACTH levels triggered by environmental stressors .

- Behavioral Studies : The compound has been utilized in behavioral studies to explore the effects of AVP on social behaviors and aggression. For instance, intracerebroventricular administration of this compound was found to significantly attenuate the analgesic response to certain stimuli, indicating its influence on pain perception and emotional responses .

- Endocrine Function : this compound has been studied for its impact on endocrine functions, particularly in relation to testicular steroidogenesis. It competes effectively for AVP binding sites in Leydig cells, suggesting a direct role in inhibiting testosterone production .

Case Study 1: Stress-Induced Hormonal Release

A study conducted by Mormède (1983) demonstrated that this compound could inhibit the increase in ACTH and corticosterone levels induced by exogenous AVP while not affecting levels stimulated by novel environmental conditions. This finding supports the hypothesis that AVP may not be physiologically necessary for ACTH release under stress .

Case Study 2: Behavioral Effects

In another investigation, researchers examined the effects of this compound on active avoidance behavior in rats. The antagonist was shown to block the behavioral effects associated with AVP administration, reinforcing the notion that peripheral actions of AVP significantly contribute to behavioral responses .

Molecular Interaction and Binding Affinity

This compound exhibits high binding affinity for vasopressin receptors compared to native AVP. The following table summarizes key binding affinities and interactions:

| Compound | Receptor Type | IC50 (nM) |

|---|---|---|

| Arginine Vasopressin | V1 | ~10 |

| This compound | V1 | ~0.1 |

| Desmopressin (DDAVP) | V2 | ~100 |

| Oxytocin | Oxytocin receptor | >1000 |

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Arginin-Vasopressin (AVP): Das natürliche Hormon mit ähnlichen Rezeptorbindungseigenschaften.

Desmopressin: Ein synthetisches Analogon, das zur Behandlung von Diabetes insipidus eingesetzt wird.

Oxytocin: Ein strukturell verwandtes Peptid mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: d[Pen1,Tyr(Me)2]AVP ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Stabilität und Rezeptorselektivität im Vergleich zu natürlichem Vasopressin verbessern. Diese Modifikationen machen es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

Dptyr(Me)avp, also known as this compound, is a synthetic analog of vasopressin, specifically designed as a V1 receptor antagonist. This compound has garnered attention for its potential biological activities, particularly in the modulation of various physiological processes such as pain perception and hormone release.

This compound acts primarily by antagonizing the vasopressin V1 receptor, which is implicated in several biological functions including blood pressure regulation and the release of adrenocorticotropic hormone (ACTH). By blocking this receptor, this compound can influence the downstream signaling pathways that are activated by endogenous vasopressin.

Key Biological Effects

- Analgesic Response : Research indicates that this compound significantly attenuates analgesic responses in certain contexts. For instance, it has been shown to reduce the analgesic effects of pain-inducing factors (PIFS) when administered intracerebroventricularly .

- Hormonal Regulation : Studies have demonstrated that this compound does not affect ACTH release when stimulated by vasopressin, suggesting a specific role in modulating hormonal pathways without directly influencing ACTH secretion .

- Behavioral Significance : The compound mimics some effects of vasopressin in behavioral contexts, particularly during acute homeostatic challenges, indicating its potential role in stress responses .

Table 1: Summary of Biological Activities

Case Study Insights

In a study examining the effects of this compound on pain modulation, researchers administered the compound to animal models and observed significant changes in pain threshold compared to control groups. The findings suggested that while this compound reduced pain sensitivity, it did not activate typical vasopressin pathways associated with stress-induced analgesia.

Another case study focused on the compound's impact on hormone regulation. In vitro experiments showed that this compound could effectively block vasopressin-induced ACTH release under specific experimental conditions, highlighting its potential utility in understanding endocrine disorders related to stress and fluid balance .

Eigenschaften

CAS-Nummer |

67269-08-3 |

|---|---|

Molekularformel |

C49H70N14O12S2 |

Molekulargewicht |

1111.3 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI-Schlüssel |

HNOGCDKPALYUIG-QJCLFNHPSA-N |

SMILES |

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

Isomerische SMILES |

CC1(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

Kanonische SMILES |

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

Synonyme |

1-deaminopenicillamine-2-(O-methyl-Tyr)-argipressin arginine vasopressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyltyrosine(2)- deaminopenicillamine-2-(O-methyl-Tyr)vasopressin dPMeTyrAVP dPTyr(Me)AVP vasopressin, deaminopenicillamin(1)-O-methylTyr(2)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.